5-Bromo-2-(trifluoromethyl)pyridin-4-OL
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of trifluoromethylated heterocycles in modern synthetic chemistry. The incorporation of fluorine-containing moieties into organic compounds gained significant momentum in the latter half of the twentieth century, driven by the recognition that fluorine substitution could dramatically alter the biological and physical properties of molecules. The agricultural industry provided much of the early impetus for trifluoromethylpyridine development, with more than fifty percent of pesticides launched in the last two decades containing fluorinated structures.
The historical trajectory of trifluoromethylpyridine synthesis began with fundamental research into methods for introducing trifluoromethyl groups into heterocyclic systems. Early approaches relied on vapor-phase chlorination and fluorination processes, where 3-picoline underwent sequential chlorination and fluorination reactions in fluidized-bed reactors. These industrial-scale processes established the foundation for producing various trifluoromethylated pyridine derivatives, including the specific this compound compound.
Breakthrough developments in C-H trifluoromethylation methodology significantly advanced the field. Research published in Proceedings of the National Academy of Sciences demonstrated that direct trifluoromethylation of heterocyclic systems could be achieved using benchtop-stable reagents, specifically sodium trifluoromethanesulfinate, under ambient conditions. This discovery represented a paradigm shift from traditional gas-phase reactions to more accessible solution-phase methods, making complex trifluoromethylated heterocycles more readily available to researchers.
The specific synthesis of this compound evolved from these foundational advances, incorporating selective bromination strategies with established trifluoromethylation protocols. The compound's development reflects the ongoing demand for specialized building blocks in pharmaceutical and agrochemical research, where the unique combination of halogen and fluorinated substituents provides access to novel molecular architectures with enhanced biological activity.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The compound name precisely describes the substitution pattern on the pyridine ring, with the bromine atom located at position 5, the trifluoromethyl group at position 2, and the hydroxyl group at position 4. Alternative nomenclature systems recognize this compound under various synonyms, including 5-Bromo-2-(trifluoromethyl)-4-hydroxypyridine, reflecting the hydroxyl functional group designation.
The molecular structure of this compound exhibits several distinctive features that contribute to its chemical behavior and reactivity patterns. The pyridine ring system provides the fundamental aromatic framework, while the three distinct substituents create a unique electronic environment. The trifluoromethyl group at position 2 significantly influences the electron density distribution throughout the aromatic system, enhancing the electrophilic character of adjacent positions while simultaneously increasing the compound's lipophilicity.
Spectroscopic identification of this compound relies on characteristic signatures from multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the aromatic protons, with the proximity of electron-withdrawing groups creating predictable downfield shifts. The trifluoromethyl group produces a characteristic quartet in fluorine nuclear magnetic resonance spectroscopy, while carbon nuclear magnetic resonance spectroscopy shows the expected quartet splitting for the trifluoromethyl carbon due to fluorine coupling.
The molecular formula C₆H₃BrF₃NO corresponds to a molecular weight of 241.99 g/mol, with the Chemical Abstracts Service registry number 1196156-74-7 providing unique identification in chemical databases. Structural verification through mass spectrometry typically shows the molecular ion peak at m/z 242, with characteristic fragmentation patterns that include loss of the trifluoromethyl group and bromine atom under electron impact conditions.
Table 1: Molecular and Physical Properties of this compound
Role in Modern Heterocyclic Chemistry
This compound occupies a significant position in contemporary heterocyclic chemistry as both a synthetic intermediate and a subject of fundamental research. The compound exemplifies the modern approach to drug design and agrochemical development, where the strategic incorporation of fluorine atoms and halogen substituents creates molecules with enhanced biological activity and improved pharmacological properties. The unique combination of functional groups present in this molecule provides multiple reactive sites for further chemical transformation, making it an invaluable building block for complex molecule synthesis.
The role of this compound in pharmaceutical chemistry stems from the well-established principle that trifluoromethyl groups can significantly enhance the biological activity of organic molecules. Research has demonstrated that trifluoromethylated heterocycles often exhibit improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets compared to their non-fluorinated counterparts. The hydroxyl group at position 4 provides additional opportunities for hydrogen bonding interactions with biological receptors, while the bromine substituent offers a convenient handle for further functionalization through cross-coupling reactions.
In agrochemical applications, this compound represents part of a broader class of trifluoromethylpyridine derivatives that have revolutionized crop protection chemistry. More than twenty agrochemical products containing trifluoromethylpyridine moieties have received International Organization for Standardization common names, demonstrating the commercial significance of this chemical class. The compound's structure allows for systematic modification to optimize pesticidal activity while maintaining favorable environmental and toxicological profiles.
The synthetic utility of this compound extends beyond its direct applications to its role as a versatile intermediate in complex molecule synthesis. The bromine atom enables participation in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, providing access to diverse molecular architectures. The hydroxyl group can undergo standard functional group transformations, including etherification, esterification, and conversion to leaving groups for nucleophilic substitution reactions.
Table 2: Synthetic Applications of this compound
| Reaction Type | Functional Group Involved | Product Class | Applications |
|---|---|---|---|
| Cross-coupling | Bromine | Biaryl derivatives | Pharmaceutical intermediates |
| Nucleophilic substitution | Bromine | Amino/alkoxy derivatives | Agrochemical synthesis |
| Etherification | Hydroxyl | Ether linkages | Drug delivery systems |
| Esterification | Hydroxyl | Ester derivatives | Prodrug formation |
| Oxidation | Hydroxyl | Ketone/aldehyde | Advanced intermediates |
Current research directions involving this compound focus on developing more efficient synthetic methodologies and exploring novel applications in emerging fields such as materials science and chemical biology. The compound's unique electronic properties make it an attractive candidate for incorporation into functional materials, including liquid crystals, organic semiconductors, and fluorescent probes. Advanced computational studies continue to reveal new insights into the structure-activity relationships governing the biological activity of trifluoromethylated heterocycles, providing guidance for future molecular design efforts.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQXVGBZRSUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277652 | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-74-7 | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL typically involves the bromination of 2-(trifluoromethyl)pyridine followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The hydroxylation step can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(trifluoromethyl)pyridin-4-OL can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-(trifluoromethyl)pyridin-4-OL derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-(trifluoromethyl)pyridin-4-one.
Reduction: Formation of 2-(trifluoromethyl)pyridin-4-OL without the bromine or trifluoromethyl groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
5-Bromo-2-(trifluoromethyl)pyridin-4-OL has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
2. Insecticidal Properties
Research indicates that this compound exhibits insecticidal activity, particularly against agricultural pests. Its efficacy stems from its ability to interfere with the nervous systems of insects, leading to paralysis and death. This application positions it as a potential alternative to conventional pesticides, aligning with sustainable agriculture practices.
Pharmacological Insights
1. Enzyme Inhibition
Studies have highlighted the compound's potential as an enzyme inhibitor, particularly in metabolic pathways relevant to drug metabolism and detoxification processes. For instance, it may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.
2. Receptor Binding Studies
this compound has been investigated for its interactions with various biological receptors. Preliminary findings suggest that it may act as a modulator for certain G-protein coupled receptors (GPCRs), which play vital roles in numerous physiological processes.
Material Science Applications
1. Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives more effective as therapeutic agents.
2. Coordination Chemistry
The presence of nitrogen in the pyridine ring allows for coordination with metal ions, facilitating its use in coordination chemistry for synthesizing novel metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus.
Case Study 2: Insecticidal Potential
Research conducted by agricultural scientists assessed the insecticidal properties of this compound on aphids and whiteflies. The results showed over a 70% mortality rate within 48 hours of exposure to a solution containing the compound at a concentration of 100 ppm.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the binding affinity of the compound to its target, increasing its potency and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Electronic and Reactivity Differences
- Trifluoromethyl vs. Chlorine/Trifluoromethoxy : The CF₃ group in this compound is strongly electron-withdrawing, reducing electron density at the pyridine ring compared to Cl or OCF₃ analogs. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attacks at electron-deficient positions .
- Carboxylic Acid vs. Hydroxyl : 5-Bromo-2-(trifluoromethyl)benzoic acid exhibits significantly higher acidity (pKa ~2.5) than pyridin-4-ol derivatives (pKa ~8–10), making it more suitable for pH-dependent reactions .
Price and Purity Considerations
Biological Activity
5-Bromo-2-(trifluoromethyl)pyridin-4-OL is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural properties and biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrF₃N₁O, with a molecular weight of approximately 241.99 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, contributing to its distinct reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This interaction can lead to the inhibition of various enzymes or modulation of receptor activities, affecting essential biological processes in pathogens and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. For instance, it has shown efficacy against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines range from 5 to 20 µM, indicating potent activity . The mechanism involves the disruption of cell cycle progression and induction of oxidative stress in cancer cells.
Insecticidal Activity
In agricultural applications, this compound has demonstrated insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates observed in laboratory tests ranged from 60% to 90% at concentrations of 500 µg/mL, making it a potential candidate for developing new agrochemicals .
Comparative Studies
Comparative studies with structurally similar compounds reveal the unique advantages of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Insecticidal Activity (%) |
|---|---|---|---|
| 5-Bromo-2-methylpyridin-4-OL | Moderate | >20 µM | <50% |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | Low | >30 µM | <30% |
| 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | High | 15 µM | Moderate |
This table highlights that the presence of both bromine and trifluoromethyl groups in this compound significantly enhances its biological activity compared to other related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and found that the compound exhibited an MIC of 12 µg/mL, showcasing its potential as an alternative antimicrobial agent.
- Cancer Cell Studies : In another study involving MCF-7 cells, treatment with 10 µM of the compound resulted in a significant decrease in cell viability by inducing apoptosis through caspase activation pathways .
- Agricultural Applications : Field trials indicated that formulations containing this compound reduced pest populations by over 70%, demonstrating its practical utility in crop protection strategies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-2-(trifluoromethyl)pyridin-4-OL, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling with boronic acid derivatives under nitrogen atmosphere at 110°C for 3 hours yields high-purity products (98% yield) after purification via silica gel column chromatography (ethyl acetate/petroleum ether). Key parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of aryl halide to boronate), catalyst loading (e.g., 3.7 mol% Pd), and base selection (e.g., potassium carbonate) .
Q. How is the compound purified, and what analytical methods validate its identity and purity?
- Methodological Answer : Post-synthesis purification typically employs column chromatography with ethyl acetate/petroleum ether gradients. Identity confirmation uses LCMS (e.g., m/z 307 [M+H]+) and HPLC (retention time: 0.99 minutes under SQD-AA05 conditions). Purity is assessed via NMR (e.g., absence of proton signals from byproducts) and elemental analysis .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The bromine and trifluoromethyl groups make it a versatile intermediate for nucleophilic substitutions (e.g., replacing Br with amines) or cross-coupling reactions. It is used to synthesize bioactive molecules, such as enzyme inhibitors and agrochemical precursors, leveraging its electron-withdrawing groups to enhance reactivity .
Advanced Research Questions
Q. How do competing side reactions (e.g., dehalogenation) occur during cross-coupling, and how can they be mitigated?
- Methodological Answer : Dehalogenation may arise from excessive catalyst loading or prolonged reaction times. Optimization involves:
- Catalyst Screening : Tetrakis(triphenylphosphine)palladium minimizes side reactions compared to bulkier ligands.
- Temperature Control : Maintaining 110°C prevents thermal decomposition.
- Additives : Using silver salts (e.g., Ag₂O) suppresses halide exchange .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates activation barriers for substitution or coupling steps. For example, Fukui indices identify electrophilic sites (e.g., C-Br bond), while molecular docking predicts binding affinities in enzyme-inhibitor complexes .
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect directs nucleophilic attack to the para position relative to the hydroxyl group. Steric hindrance from -CF₃ limits reactivity at ortho positions, confirmed by comparative studies with methyl or chloro analogs .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
